N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
Brand Name: Vulcanchem
CAS No.: 32381-30-9
VCID: VC0104751
InChI: InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1
SMILES:
Molecular Formula: C34H46N4O10S2
Molecular Weight: 734.9 g/mol

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester

CAS No.: 32381-30-9

Cat. No.: VC0104751

Molecular Formula: C34H46N4O10S2

Molecular Weight: 734.9 g/mol

* For research use only. Not for human or veterinary use.

N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester - 32381-30-9

Specification

CAS No. 32381-30-9
Molecular Formula C34H46N4O10S2
Molecular Weight 734.9 g/mol
IUPAC Name benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate
Standard InChI InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1
Standard InChI Key XWPSZYXJKVIUMV-UIOOFZCWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a disulfide-bridged cystyl core (derived from L-cysteine) symmetrically conjugated to glycine residues. Each glycine unit is modified with benzyl ester and tert-butyl carbamate (Boc) protective groups, as shown in its IUPAC name: benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate. The tert-butyl groups enhance solubility in organic media, while benzyl esters provide acid-labile protection for carboxyl functionalities during solid-phase peptide synthesis (SPPS) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₃₄H₄₆N₄O₁₀S₂
Molecular Weight734.9 g/mol
CAS Registry Number32381-30-9
Protective GroupsBenzyl ester, Boc
Disulfide BridgeBetween cysteinyl thiol groups

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of ester carbonyl stretches at 1,720–1,740 cm⁻¹ and Boc carbamate signals at δ 1.4 ppm in ¹H-NMR . Mass spectrometry reveals a molecular ion peak at m/z 735.3 ([M+H]⁺), consistent with the molecular formula.

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis involves two primary stages: (1) amino acid coupling and (2) esterification.

Amino Acid Coupling

L-Cysteine and glycine derivatives are coupled via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–4°C to minimize racemization, yielding the cystyl-diglycine backbone .

Esterification and Boc Protection

Benzyl esters are introduced using benzyl bromide in the presence of diisopropylethylamine (DIPEA), while Boc groups are appended via reaction with di-tert-butyl dicarbonate . The final product is purified via silica gel chromatography, achieving >98% purity.

Table 2: Reagents and Conditions for Synthesis

StepReagentsConditions
Amino Acid CouplingDCC, HOBt, DMF0–4°C, 12 h
Benzyl EsterificationBenzyl bromide, DIPEART, 6 h
Boc ProtectionDi-tert-butyl dicarbonateRT, 4 h, pH 8–9

Challenges in Synthesis

The disulfide bridge necessitates controlled oxidative conditions (e.g., iodine or air oxidation) to prevent over-oxidation to sulfonic acids. Microwave-assisted cyclization has been explored to enhance reaction efficiency, reducing synthesis time by 40% compared to conventional thermal methods .

Applications in Biochemical Research

Peptide Synthesis

The compound serves as a bifunctional building block in SPPS, enabling the incorporation of disulfide bonds—a critical feature in bioactive peptides like oxytocin and somatostatin . Its Boc and benzyl groups are selectively cleaved under acidic (TFA) and hydrogenolytic conditions, respectively, allowing orthogonal deprotection strategies .

Drug Design and Protease Inhibition

Structural analogs of this compound have shown inhibitory activity against HIV-1 protease by mimicking the Phe-Pro diol core of natural substrates . Modifications to the glycine residues enhance binding affinity to protease active sites, with IC₅₀ values in the nanomolar range .

Table 3: Biological Activity of Structural Analogs

Analog StructureTarget EnzymeIC₅₀ (nM)
Cyclo(Phe-Pro)HIV-1 Protease450
Triazine-3,6-dioneBreast Cancer Cells120

Mechanistic Insights and Reactivity

Disulfide Bond Dynamics

The cystyl disulfide bridge undergoes reversible reduction to thiols under glutathione-rich environments, facilitating intracellular drug release. This redox-sensitive property is exploited in prodrug designs for tumor-targeted therapies.

Stability Under Physiological Conditions

In vitro studies demonstrate a half-life of 8.2 hours in plasma at pH 7.4, with degradation products including glycine, L-cysteine, and benzyl alcohol.

Future Directions and Innovations

Solid-Phase Synthesis Optimization

Recent advancements in base-labile safety-catch linkers (e.g., ETB linkers) enable traceless cleavage of peptides from resin supports, improving yields by 15–20% . Integration of these linkers with N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine derivatives could streamline large-scale peptide production.

Peptidomimetic Scaffolds

The compound’s structural flexibility positions it as a scaffold for 1,2,4-triazine-3,6-diones—peptidomimetics with enhanced metabolic stability and bioavailability .

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